

# Application Note: Spectrophotometric Determination of Iron Using **Pyridine-2,4,6-tricarboxylic Acid**

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## Compound of Interest

Compound Name: *Pyridine-2,4,6-tricarboxylic acid*

Cat. No.: *B181545*

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## Introduction

**Pyridine-2,4,6-tricarboxylic acid**, also known as collidinic acid, is a highly effective chelating agent for the spectrophotometric determination of iron. This method offers a sensitive and selective approach for quantifying iron in various samples, including food and pharmaceuticals. [1] The reaction with ferrous iron ( $\text{Fe}^{2+}$ ) produces a distinctively colored complex, allowing for accurate measurement of its concentration using UV-Vis spectrophotometry. This application note provides a comprehensive overview of the method, including key analytical parameters and a detailed experimental protocol.

## Principle

**Pyridine-2,4,6-tricarboxylic acid** is a tridentate ligand that reacts with ferrous iron in an acidic medium to form a stable, colored complex.[1] The intensity of the color produced is directly proportional to the concentration of iron in the sample, adhering to the Beer-Lambert law over a defined concentration range. The formation of this complex allows for the selective determination of Fe(II). For the analysis of total iron, a reducing agent can be employed to convert any ferric iron ( $\text{Fe}^{3+}$ ) present in the sample to the ferrous state prior to the addition of the chelating agent.

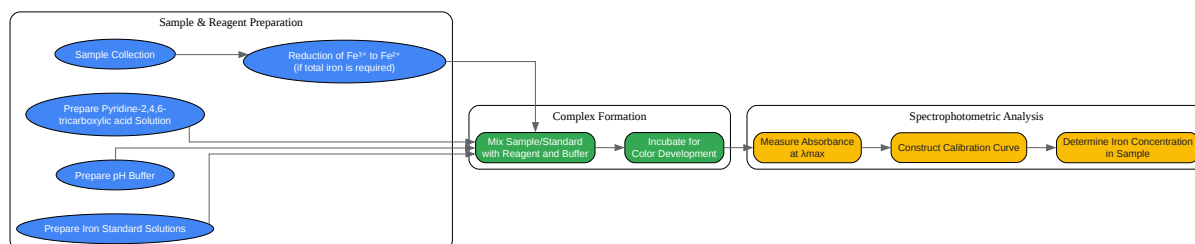
## Data Presentation

The analytical parameters for the spectrophotometric determination of iron using **pyridine-2,4,6-tricarboxylic acid** are summarized in the table below. It is important to note that different studies have reported variations in the optimal conditions and resulting analytical figures of merit. Researchers should optimize these parameters for their specific instrumentation and sample matrices.

Parameter	Value (Method 1)	Value (Method 2)
Analyte	Ferrous Iron (Fe <sup>2+</sup> )	Ferrous Iron (Fe <sup>2+</sup> )
Complex Color	Red-Purple	Reddish-Yellow to Reddish-Violet
Maximum Absorbance (λ <sub>max</sub> )	488 nm (first order derivative)	520 nm
Optimal pH	2.2	5.0 - 6.0
Molar Absorptivity (ε)	0.186 x 10 <sup>3</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	1.630 x 10 <sup>3</sup> L mol <sup>-1</sup> cm <sup>-1</sup>
Linearity Range (Beer's Law)	3.0 - 425.0 µg/mL	1 - 20 ppm
Optimum Concentration Range	Not Specified	2 - 12 ppm
Stability of Complex	3 - 4 hours	Stable for at least one week
Stoichiometry (Fe <sup>2+</sup> :Ligand)	Not Specified	1:2

## Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of iron using **pyridine-2,4,6-tricarboxylic acid**.



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Experimental workflow for iron determination.

## Protocols

This section provides a detailed experimental protocol for the spectrophotometric determination of iron using **pyridine-2,4,6-tricarboxylic acid**. This protocol is a synthesized procedure based on published methods.

## Reagent and Standard Preparation

a. **Pyridine-2,4,6-tricarboxylic Acid** Solution (0.1% w/v):

- Weigh 0.1 g of **pyridine-2,4,6-tricarboxylic acid**.
- Dissolve in a small amount of deionized water.
- Quantitatively transfer to a 100 mL volumetric flask.

- Bring to volume with deionized water and mix thoroughly.
- b. Standard Iron Stock Solution (1000 ppm):
- A certified 1000 ppm iron standard solution is recommended.
  - Alternatively, dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation.
- c. Working Standard Iron Solutions:
- Prepare a series of working standards by diluting the stock solution. For a linearity range of 1-20 ppm, prepare standards of 1, 2, 5, 10, 15, and 20 ppm.
- d. pH Buffer Solution:
- For pH 2.2: Use a glycine-HCl buffer.
  - For pH 5.0-6.0: Use a sodium acetate-acetic acid buffer.
- e. (Optional) Hydroxylamine Hydrochloride Solution (10% w/v):
- Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used as a reducing agent to convert  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$  for total iron determination.

## Sample Preparation

- Accurately weigh or measure a suitable amount of the sample.
- If the sample is solid, an appropriate acid digestion or ashing procedure may be necessary to bring the iron into solution.
- Dilute the sample solution to bring the expected iron concentration within the linear range of the assay.
- If total iron is to be determined, add 1 mL of the hydroxylamine hydrochloride solution to an aliquot of the sample and allow it to react for 10 minutes.

## Spectrophotometric Measurement

- Blank Preparation: In a 10 mL volumetric flask, add all reagents except for the iron standard or sample. Bring to volume with deionized water.
- Standard and Sample Preparation for Analysis:
  - Pipette a known volume (e.g., 1 mL) of each working standard and the prepared sample solutions into separate 10 mL volumetric flasks.
  - To each flask, add 1 mL of the **pyridine-2,4,6-tricarboxylic acid** solution.
  - Add 2 mL of the appropriate pH buffer.
  - Bring each flask to volume with deionized water and mix well.
- Color Development: Allow the solutions to stand for at least 10 minutes for the color to develop fully.
- Absorbance Measurement:
  - Set the spectrophotometer to the predetermined maximum absorbance wavelength ( $\lambda_{\text{max}}$ ), either 488 nm or 520 nm.
  - Zero the spectrophotometer using the blank solution.
  - Measure the absorbance of each standard and sample solution.

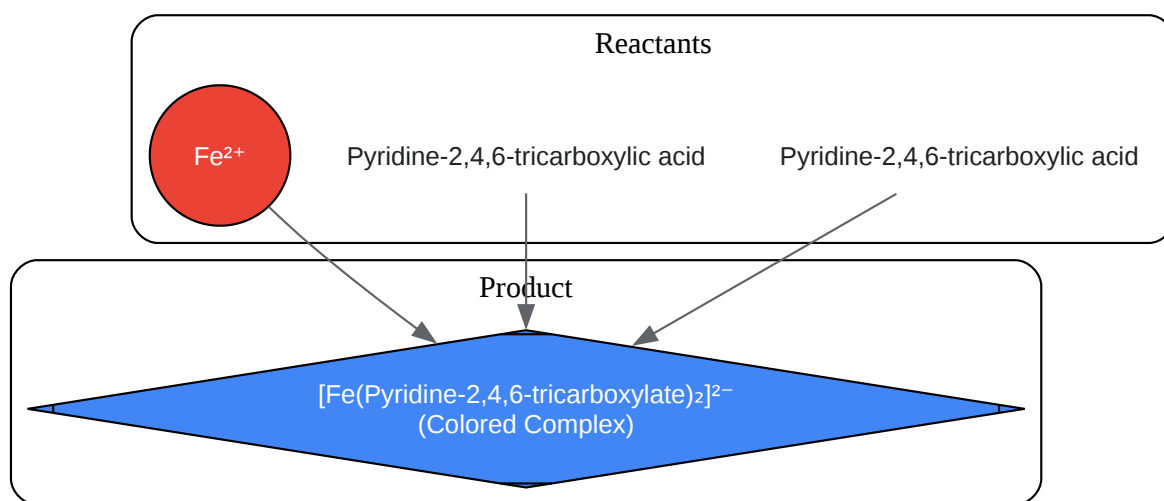
## Data Analysis

- Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards.
- Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).
- Concentration Determination: Use the absorbance of the sample and the equation of the calibration curve to calculate the concentration of iron in the sample. Remember to account

for any dilution factors used during sample preparation.

## Signaling Pathway of Complex Formation

The following diagram illustrates the chelation of a ferrous iron ion by two molecules of pyridine-2,4,6-tricarboxylic acid.



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Chelation of  $\text{Fe}^{2+}$  by the ligand.

## References

- 1. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Iron Using Pyridine-2,4,6-tricarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181545#using-pyridine-2-4-6-tricarboxylic-acid-for-the-spectrophotometric-determination-of-iron\]](https://www.benchchem.com/product/b181545#using-pyridine-2-4-6-tricarboxylic-acid-for-the-spectrophotometric-determination-of-iron)

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